![molecular formula C12H18BNO3 B597744 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol CAS No. 1314135-84-6](/img/structure/B597744.png)
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
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Overview
Description
“(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridin-2-yl group attached to a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact crystallographic data is not available in the search results.Chemical Reactions Analysis
This compound can potentially undergo various chemical reactions. For instance, similar compounds have been used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
This compound is typically a colorless oily substance at room temperature . It has a molecular weight of 204.07 and a density of 0.99±0.1 g/cm3 . The melting point is 27-31°C and the boiling point is 130°C/20mmHg .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The crystal structure of this compound provides valuable information about its physical and chemical properties, which can be used to predict its behavior in various applications .
Synthesis of Novel Copolymers
This compound has been employed in the synthesis of novel copolymers . These copolymers have unique optical and electrochemical properties, which make them useful in a variety of applications, including optoelectronic devices .
Energy Gap Estimation
The compound has been used in the calculation of HOMO and LUMO energies and their orbital energy gap . This information is crucial for estimating the chemical stability of the compound, which can be useful in various applications, such as the design of new materials and drugs .
Precursor in Organic Synthesis
“(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol” is a boronic ester, which are commonly used as precursors in organic synthesis . They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic compounds.
Material Science
Boronic esters, such as this compound, are often used in the field of material science . They can be used in the creation of new materials with unique properties, such as high strength, flexibility, or resistance to certain conditions.
Pharmaceutical Research
In pharmaceutical research, boronic esters are often used in the synthesis of new drugs . They can act as intermediates in the creation of complex molecules that have potential therapeutic effects.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in the synthesis of various organic compounds, suggesting that the compound may interact with a wide range of molecular targets.
Mode of Action
Similar compounds are known to participate in borylation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Given its potential role in borylation reactions , it may influence pathways involving the synthesis of boron-containing compounds.
Result of Action
Given its potential role in borylation reactions , it may contribute to the formation of boron-containing compounds, which can have various effects depending on the specific compounds formed.
properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-14-10(7-9)8-15/h5-7,15H,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOGMZZLSXEKIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676943 |
Source
|
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol | |
CAS RN |
1314135-84-6 |
Source
|
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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